molecular formula C2H4BrF B107303 1-Bromo-2-fluoroethane CAS No. 762-49-2

1-Bromo-2-fluoroethane

Cat. No. B107303
CAS RN: 762-49-2
M. Wt: 126.96 g/mol
InChI Key: JTLAIKFGRHDNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoroethane is a halogenated hydrocarbon that has been the subject of various synthetic methods and applications in organic chemistry. The compound features both bromine and fluorine atoms attached to an ethane backbone, which makes it a valuable intermediate for the synthesis of more complex fluorinated organic molecules.

Synthesis Analysis

The synthesis of 1-Bromo-2-fluoroethane and its derivatives has been explored through several methods. A notable approach involves the addition/elimination reaction of hydride to silylated beta,beta-difluorostyrene derivatives followed by bromination/desilicobromination, leading to the generation of 1-aryl-1-bromo-2-fluoroethenes. These intermediates can then undergo Suzuki-Miyaura coupling with various boronic acids to produce 1,1-diaryl-2-fluoroethenes . Another synthesis route reported is the preparation of 1-bromo-1-lithioethene, which can undergo clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols . Additionally, the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives has been achieved using wet tetra-n-butylammonium fluoride to yield (Z)-1-(2-bromo-1-fluorovinyl)benzenes .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoroethane has been investigated using microwave spectroscopy. The study provided rotational and centrifugal distortion constants, components of the bromine nuclear quadrupole coupling constant tensor, and structural parameters calculated from observed rotational constants. The molecular structure is found to be very close to that of 1,1-difluoroethane except for the C-Br bond .

Chemical Reactions Analysis

1-Bromo-2-fluoroethane and its related compounds participate in various chemical reactions. For instance, the photoredox-catalyzed addition of dibromofluoromethane to alkenes has been used for the direct synthesis of 1-bromo-1-fluoroalkanes, which can be further transformed into a variety of fluorine-containing compounds . The reactions of 1-fluoro-1-bromo-2-arylcyclopropanes have been studied under solvolysis conditions, showing different reactivities in the presence of electrophilic and nucleophilic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-fluoroethane derivatives are influenced by the presence of the halogen atoms. The compound's reactivity and stability can vary significantly depending on the substitution pattern and the reaction conditions. For example, the reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol can occur with retention of the three-membered ring or via ring cleavage, depending on the presence of bases or AgNO3 . The electronic properties of the carbon-bromine bond in 1-bromo-1-fluoroethane have been evaluated from observed nuclear quadrupole coupling constants, providing insights into the molecular behavior of this compound .

Scientific Research Applications

Automated Synthesis of Fluoroethylated Compounds

1-Bromo-2-fluoroethane has been utilized in the efficient synthesis of 2-bromo-1-[18F]fluoroethane. This compound is significant in the automated preparation of 18F-fluoroethylated compounds, including radiopharmaceuticals. The synthesis involves a reaction with [18F]fluoride, resulting in high radiochemical yields and purity, which is beneficial for routine synthesis in medical applications (Comagic et al., 2001).

Nuclear Magnetic Resonance Spectroscopy

1-Bromo-2-fluoroethane and its derivatives have been studied using nuclear magnetic resonance (NMR) spectroscopy to understand conformational equilibria and rates of conformational interconversion of halogenated ethanes. This research provides insights into the ground-state energies and rotational isomers of these compounds, which is crucial in chemical analysis and synthesis (Weigert et al., 1970).

Molecular Structure and Properties

The molecular structure and nuclear quadrupole coupling constants of 1-Bromo-1-fluoroethane have been analyzed through microwave spectrum studies. These studies offer detailed information about the electronic properties and molecular structure, which are essential for understanding the behavior of this molecule in various chemical reactions and its potential applications (Tatamitani et al., 1999).

Multiphoton Decomposition Studies

Research on the multiphoton decomposition of 1-bromo 2-fluoroethane explores its behavior under pulsed CO2 infrared laser irradiation. This study aids in understanding the molecular dynamics and reaction mechanisms under specific conditions, which can be relevant in fields like laser chemistry and material processing (McRae et al., 1990).

Vibrational Spectroscopy Analysis

Vibrational spectroscopy has been applied to study the structure of chiral molecules like 1-bromo-1-chloro-1-fluoroethane. These studies provide valuable information on the molecular vibrations and conformations, contributing to the field of stereochemistry and the design of chiral compounds (Hudgens et al., 1978).

properties

IUPAC Name

1-bromo-2-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLAIKFGRHDNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073233
Record name 2-Bromofluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; [MSDSonline]
Record name 1-Bromo-2-fluoroethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2849
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

71-72 °C at 760 mm Hg
Record name 1-BROMO-2-FLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, ether
Record name 1-BROMO-2-FLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.7044 at 25 °C/4 °C
Record name 1-BROMO-2-FLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-Bromo-2-fluoroethane

CAS RN

762-49-2
Record name Ethane, 1-bromo-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-fluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-BROMO-2-FLUOROETHANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromofluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-fluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-2-FLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B15FC1III
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-BROMO-2-FLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluoroethane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoroethane
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-fluoroethane
Reactant of Route 4
1-Bromo-2-fluoroethane
Reactant of Route 5
1-Bromo-2-fluoroethane
Reactant of Route 6
1-Bromo-2-fluoroethane

Citations

For This Compound
338
Citations
JR Durig, RR Hester, JB Robb Ii - Journal of Molecular Structure …, 2000 - Elsevier
… Conformational stabilities have also been obtained for 1-bromo-2-fluoroethane where a variable … infrared spectra of 1-bromo-2-fluoroethane utilizing both xenon and krypton solutions. …
Number of citations: 6 www.sciencedirect.com
Y Niide, I Ohkoshi, M Takano, M Hayashi - Journal of Molecular …, 1986 - Elsevier
… The sample of 1-bromo-2-fluoroethane was commercially purchased from Tokyo Kasei Chemical Company and used after distillation in vacua to remove impurities. The microwave …
Number of citations: 10 www.sciencedirect.com
J Huang, K Hedberg - Journal of the American Chemical Society, 1990 - ACS Publications
… Abstract: The structures and conformational compositions of 1 -chloro-2-fluoroethane (CFE), 1 -bromo-2-fluoroethane (… for 1 -bromo-2-fluoroethane at 20 C. See the legend to Figure 2. …
Number of citations: 33 pubs.acs.org
D Simpson, EK Plyler - J. Res. Natl. Bur. Stand, 1953 - nvlpubs.nist.gov
The infrared absorption spectra of pentachloroAuoroethane and 1, 2-dichlol'otetrafturoethane have been measured from 2 to 40 JL Sevoral bands were found in the region from 25 to 40…
Number of citations: 20 nvlpubs.nist.gov
MFE Bermani, N Jonathan - The Journal of Chemical Physics, 1968 - pubs.aip.org
The infrared spectra of 1‐chloro‐2‐fluoroethane, 1‐bromo‐2‐fluoroethane, and 1‐fluoro‐2‐iodoethane have been obtained in the solid, liquid, and vapor states. Raman spectra of the …
Number of citations: 45 pubs.aip.org
JR Durig, J Liu, TS Little - Journal of molecular structure, 1991 - Elsevier
… In order to obtain a more complete description of the molecular motions involved in the fundamental modes of 1-bromo-2-fluoroethane, we have presently carried out a normal …
Number of citations: 14 www.sciencedirect.com
S Comagic, M Piel, R Schirrmacher… - Applied radiation and …, 2002 - Elsevier
… The elimination rate (E2) of 1,2-dibromoethane is significantly higher than that of 1-bromo-2-fluoroethane under basic conditions (Hine and Langford, 1956), which supports our …
Number of citations: 39 www.sciencedirect.com
GA McRae, M Ivanco… - International journal of …, 1994 - Wiley Online Library
Multiphoton decomposition of 1‐bromo 2‐fluoroethane (CH 2 BrCH 2 F, BFE) with a two‐color CO 2 infrared laser is reported as a function of number of laser pulses. For single color …
Number of citations: 2 onlinelibrary.wiley.com
S Comagic, M Piel, R Schirrmacher… - Journal of Labelled …, 2001 - Wiley Online Library
… is significantly higher than the one of 1-bromo-2-fluoroethane under basic conditions, which supports our assumption [5]. Thus, [18F]BFE can be used for further labelling reactions …
DA Keller, DC Roe, PH Lieder - Toxicological Sciences, 1996 - academic.oup.com
… F~ are present in the urine of rats exposed to 1,2-difluoroethane and 1-chloro-1,2difluoroethane, but not in the urine of rats exposed to 1chloro-2-fluoroethane or 1-bromo-2-fluoroethane…
Number of citations: 42 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.